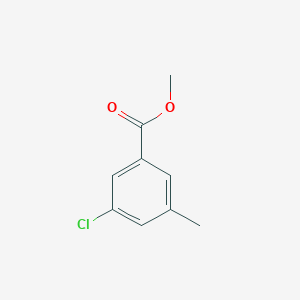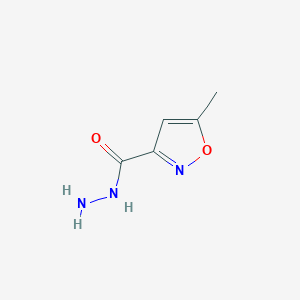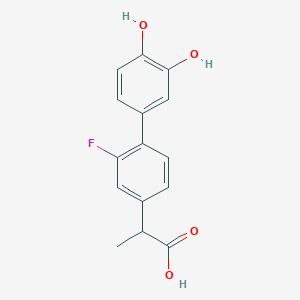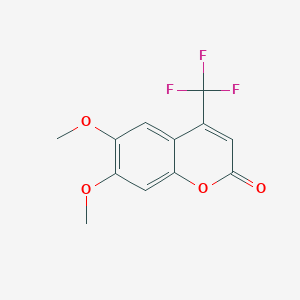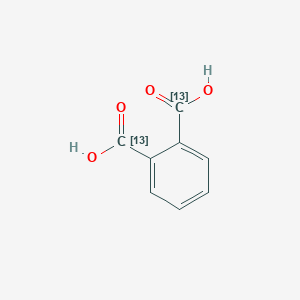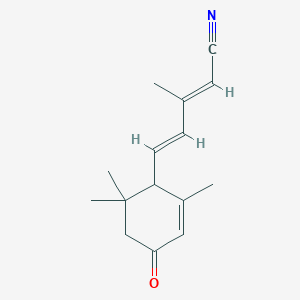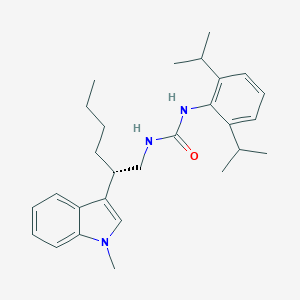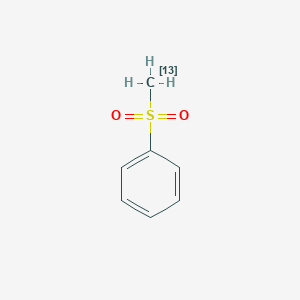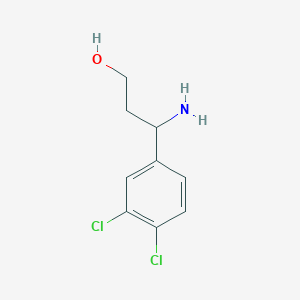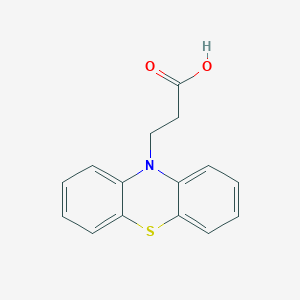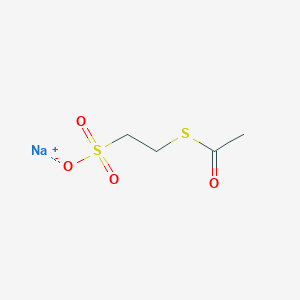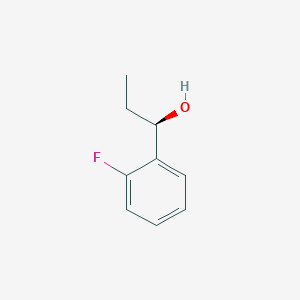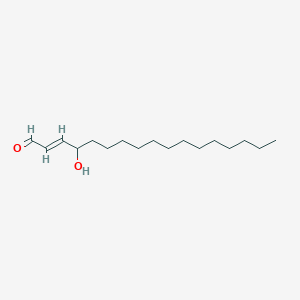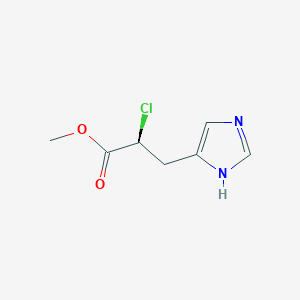![molecular formula C17H20FN3O4S B133834 Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate CAS No. 289042-11-1](/img/structure/B133834.png)
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate
概述
描述
The compound of interest, Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It is a crucial scaffold in pharmaceuticals and agrochemicals and is found in many biologically active compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the Biginelli reaction is a multicomponent chemical reaction used for the synthesis of dihydropyrimidinones, which are pyrimidine derivatives, as seen in the synthesis of Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate . This reaction typically involves an aldehyde, a β-keto ester, and urea or thiourea. The synthesis can be promoted by microwave irradiation in the presence of iodine under solvent-free conditions, leading to high yield and good purity . Although the compound is not synthesized via the Biginelli reaction, understanding this method provides insight into the synthesis of related pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, with various substituents influencing the overall properties of the compound. For example, the presence of a fluorophenyl group, as in the compound of interest, can affect the molecule's electronic properties and its interaction with biological targets. The molecular structure can be analyzed through crystallography, as demonstrated by the study of benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, which resulted in different polymorphic forms with distinct hydrogen bonding patterns .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. The Mitsunobu reaction, for example, is used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, showcasing the versatility of pyrimidine chemistry . The reaction involves the conversion of an alcohol group to an amine through the use of N-mesyl- and N-nosylarylamines. The substituents on the pyrimidine ring, such as the methylthio group, can influence the reactivity and outcome of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, fluorescence, and reactivity. For instance, the introduction of a fluorescent labeling reagent to carboxylic acids results in highly fluorescent derivatives that can be separated and detected by high-performance liquid chromatography (HPLC) . The presence of a fluorophenyl group in the compound of interest suggests potential applications in fluorescence-based detection or as a pharmacophore in drug design.
科学研究应用
Synthesis and Molecular Interactions
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate has been studied for its role in the synthesis of novel compounds with potential medicinal applications. Thangarasu et al. (2019) investigated the synthesis of novel pyrazoles using this compound as a precursor. Their study also explored the biological properties like antioxidant, anti-breast cancer, and anti-inflammatory activities of these synthesized pyrazoles, indicating the significance of the compound in novel drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Methodology in Synthesis
Šterk et al. (2012) presented a concise and efficient approach to synthesizing key pyrimidine precursors for rosuvastatin, an important pharmaceutical compound. Their method includes the synthesis of various N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide derivatives, demonstrating the utility of the compound in efficient pharmaceutical synthesis (Šterk, Časar, Jukič, & Košmrlj, 2012).
Chemical Properties and Applications
In a study by Brown and Ford (1967), the chemical properties and reactivity of various pyrimidinyl sulphones and sulphoxides, including those related to methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate, were explored. This work is significant for understanding the chemical behavior and potential applications of the compound in various chemical reactions (Brown & Ford, 1967).
Analytical and Structural Studies
Xin-Jun (2010) developed a gas chromatography (GC) method for determining residual organic solvents in methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate. This study is crucial for ensuring the purity and safety of pharmaceutical compounds during their manufacturing process (Xin-Jun, 2010).
安全和危害
When handling this compound, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, and H335 .
属性
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-10(2)14-13(16(22)25-4)15(11-6-8-12(18)9-7-11)20-17(19-14)21(3)26(5,23)24/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHIGJQQZGFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433000 | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate | |
CAS RN |
289042-11-1 | |
| Record name | Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289042-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

